molecular formula C13H30N2 B8358122 1-Dipropylamino-4-propylaminobutane

1-Dipropylamino-4-propylaminobutane

Cat. No.: B8358122
M. Wt: 214.39 g/mol
InChI Key: WJELZMCJZYIMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dipropylamino-4-propylaminobutane (CAS: Not listed in public databases) is a tertiary amine derivative with a butane backbone substituted at positions 1 and 4 with dipropylamino and propylamino groups, respectively. Its structure (C₁₃H₂₉N₂) confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 213.4 g/mol.

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N,N',N'-tripropylbutane-1,4-diamine

InChI

InChI=1S/C13H30N2/c1-4-9-14-10-7-8-13-15(11-5-2)12-6-3/h14H,4-13H2,1-3H3

InChI Key

WJELZMCJZYIMAE-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCN(CCC)CCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 1,4-diaminobutane derivatives. Comparisons with selected analogues are summarized below:

Compound Name Substituents (Position 1 / 4) Molecular Formula Predicted logP Boiling Point (°C) Key Applications
1-Dipropylamino-4-propylaminobutane Dipropylamino / Propylamino C₁₃H₂₉N₂ 2.8 ~275–300 (est.) Surfactants, Catalytic ligands
1-Dimethylamino-4-methylaminobutane Dimethylamino / Methylamino C₇H₁₇N₂ 0.5 180–190 Pharmaceutical intermediates
1-Diethylamino-4-ethylaminobutane Diethylamino / Ethylamino C₁₀H₂₃N₂ 1.9 220–235 Ionic liquids, Corrosion inhibitors

Key Observations :

  • Lipophilicity : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Longer alkyl chains (propyl) elevate boiling points compared to methyl/ethyl analogues, aligning with trends in van der Waals interactions .
Reactivity and Functional Differences
  • Basicity: 1-Dipropylamino-4-propylaminobutane’s pKa (predicted ~9.5–10.2) is lower than dimethylamino analogues (pKa ~10.5–11.0) due to steric hindrance from bulkier propyl groups, which reduce nitrogen’s lone pair availability .
  • Catalytic Activity: In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), propylamino derivatives show slower reaction kinetics compared to dimethylamino counterparts but improved selectivity in sterically demanding substrates .

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